

comparative study of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and other sulfonamides

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Compound of Interest

Compound Name:	<i>N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide</i>
Cat. No.:	B040645

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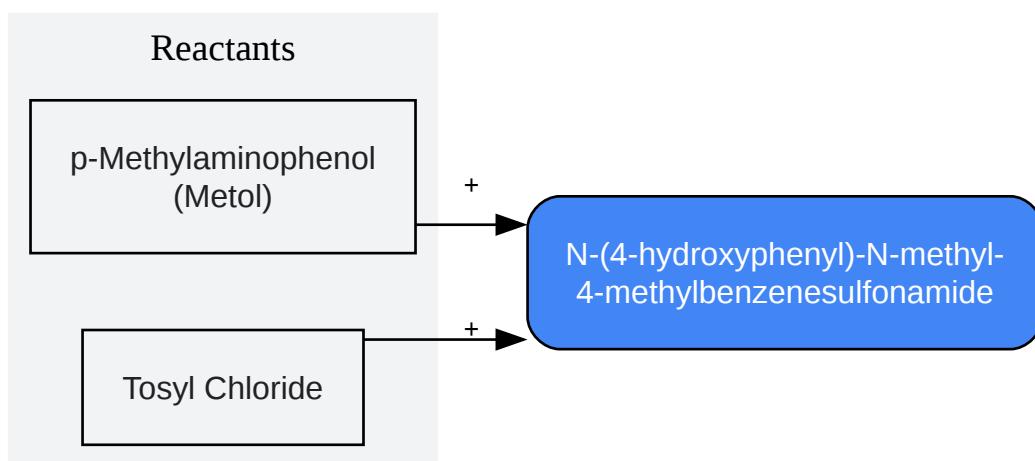
A Comparative Analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide** and Other Biologically Active Sulfonamides

This guide provides a comparative analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**, focusing on its synthesis and biological activities in relation to other prominent sulfonamides. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Synthesis and Characterization

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide and its analogues are typically synthesized through a nucleophilic substitution reaction. The general approach involves reacting an aminophenol derivative with a substituted benzenesulfonyl chloride.

A representative synthesis for a closely related parent compound, **N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide**, involves the reaction of p-methylaminophenol (metol) with toluene-4-sulfonyl chloride (tosyl chloride).^[1] This core structure can be further modified to produce various derivatives.^[1]



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Caption: General synthesis scheme for the parent sulfonamide.

Comparative Biological Activity

Sulfonamides exhibit a wide range of biological activities, including enzyme inhibition, anti-inflammatory effects, and anticancer properties.^[2] This section compares the performance of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide** and its derivatives with other well-known sulfonamides.

Enzyme Inhibition Activity

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted derivatives have been evaluated for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).^[1] The parent compound itself was found to be the most effective inhibitor against AChE in its series. ^[1]

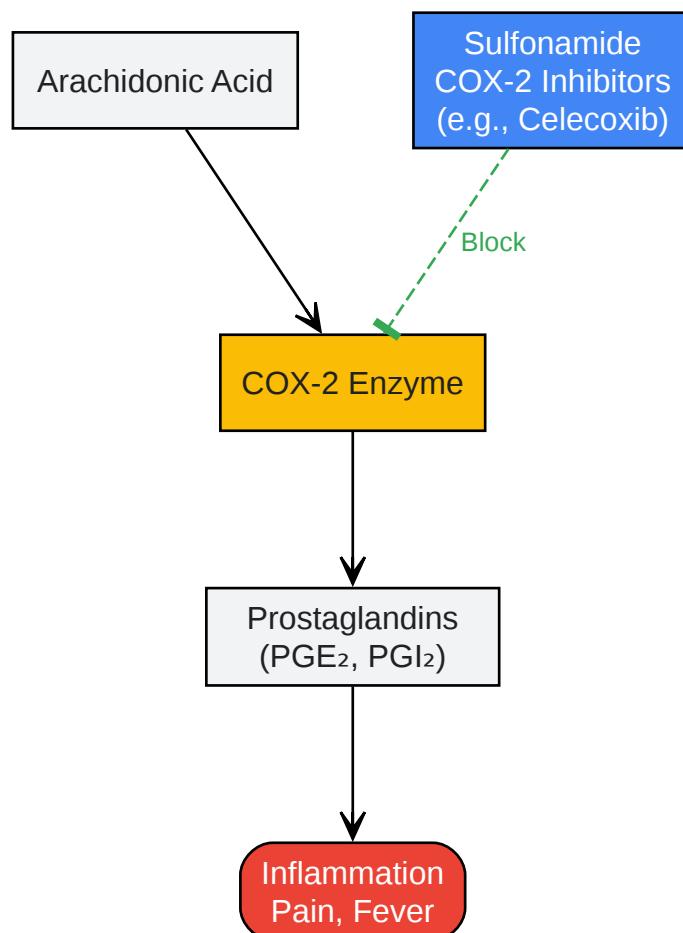
Table 1: Enzyme Inhibition Data (IC₅₀ values in μM)

Compound	AChE	BChE	LOX
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	75 ± 0.83	>100	>100
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	95 ± 0.91	89 ± 0.79	57 ± 0.97
Eserine (Standard)	0.85 ± 0.001	0.04 ± 0.001	-
Quercetin (Standard)	-	-	37.12 ± 0.07

Data sourced from a study on O-substituted derivatives of the parent compound.[1]

Anti-inflammatory Activity: Comparison with COX-2 Inhibitors

Many sulfonamide-based drugs are recognized for their anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] This mechanism reduces the synthesis of prostaglandins involved in inflammation, offering therapeutic benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4][5] Well-known selective COX-2 inhibitors include Celecoxib and Nimesulide.

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Caption: Mechanism of action for COX-2 inhibiting sulfonamides.

A comparative study on patients with knee osteoarthritis showed that while both Nimesulide and Celecoxib were effective, Nimesulide demonstrated a faster onset of analgesic action.^{[6][7]} After a single administration and with repeated use, Nimesulide significantly lowered synovial fluid concentrations of Substance P and Interleukin-6, key mediators of inflammatory pain.^[7] Celecoxib only reduced IL-6 levels after 14 days and had no significant effect on Substance P.^[7] Another study found Nimesulide to be more effective in pain relief on days 2, 3, and 30 compared to Rofecoxib, another coxib.^[8]

Table 2: Comparative Performance of Sulfonamide COX-2 Inhibitors

Feature	Nimesulide	Celecoxib
Primary Mechanism	Selective COX-2 Inhibition	Selective COX-2 Inhibition
Selectivity	Relatively COX-2 selective[9]	Highly COX-2 selective[9]
Analgesic Onset	Faster onset in knee OA patients[6]	Slower onset compared to Nimesulide[6]
Effect on IL-6	Significant reduction after single & repeated dose[7]	Significant reduction only after 14 days[7]
Effect on Substance P	Significant reduction after single & repeated dose[7]	No significant change[7]

| Cardiovascular Risk | Does not exert significant cardiotoxicity[10] | Associated with cardiovascular risks, similar to other coxibs[4] |

Anticancer Activity

The sulfonamide scaffold is a key feature in a variety of anticancer agents.[2] These compounds can exert their effects through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and inhibition of tubulin polymerization.[2] For instance, certain 4-arylphthalazones bearing a benzenesulfonamide moiety have shown selective inhibitory activity towards the COX-2 enzyme and mild antiproliferative activity against renal cancer cell lines.[11] Other derivatives have been developed as matrix metalloproteinase (MMP) inhibitors, which can suppress cancer cell migration, invasion, and metastasis.[12][13] While direct comparative data against **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide** is not available, the broader class of sulfonamides represents a promising area for the development of novel anticancer therapeutics.

Experimental Protocols

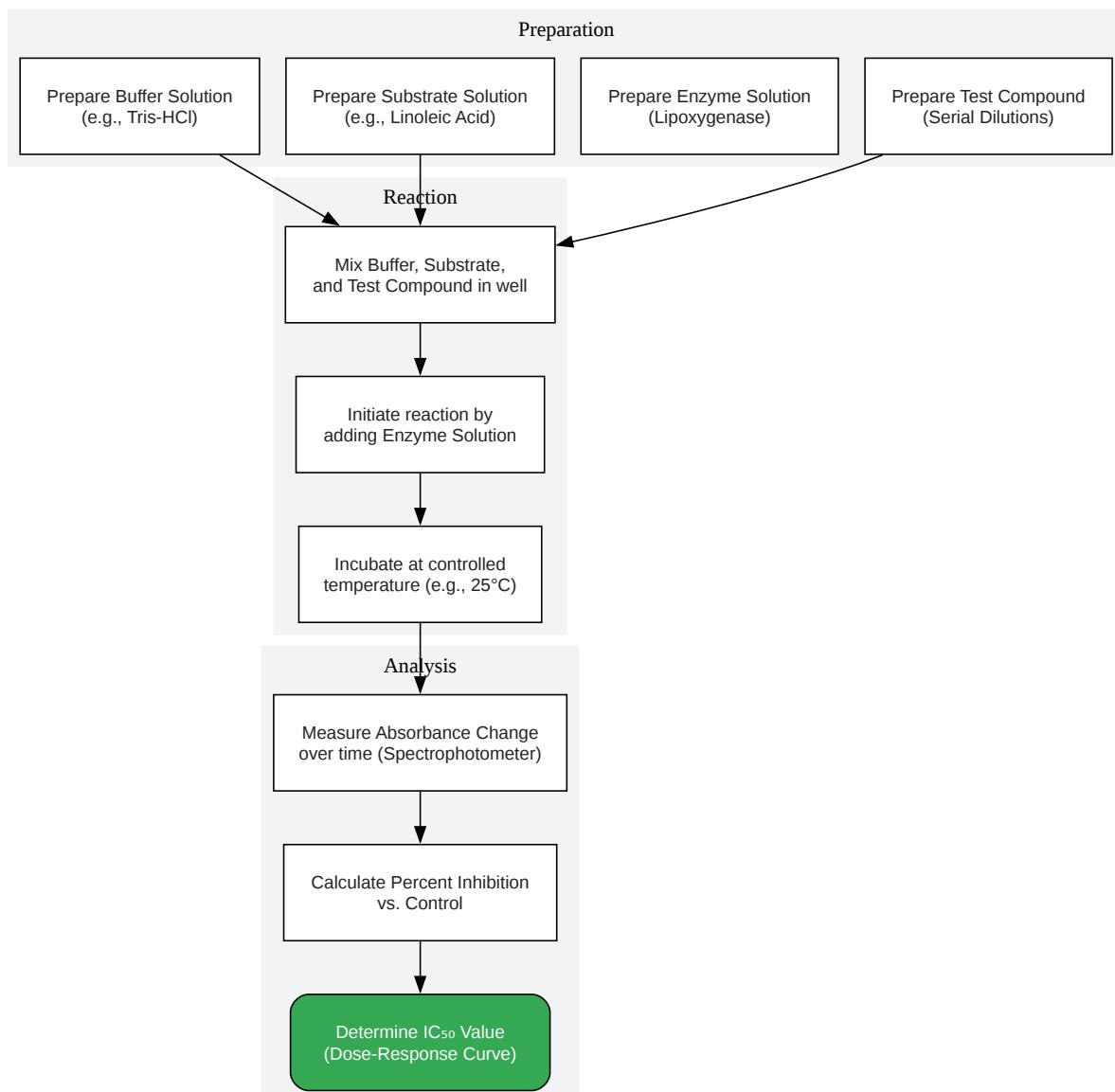
Synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide[1]

- Reaction Setup: Dissolve p-methylaminophenol (1 equivalent) in an appropriate solvent.
- Addition of Reagent: Add toluene-4-sulfonyl chloride (1 equivalent) to the solution.

- Reaction Conditions: The mixture is stirred at room temperature for a specified period, often monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is typically evaporated. The crude product is then washed with water and dried.
- Purification: The final compound is purified, commonly by crystallization from a suitable solvent like methanol, to yield the pure sulfonamide.[\[14\]](#)

General Protocol for Enzyme Inhibition Assay (e.g., Lipoxygenase)[1]

This protocol describes a general workflow for determining the IC_{50} value of a test compound.

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